1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carbohydrazide
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-nitropyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O3/c12-8-3-1-7(2-4-8)6-16-9(11(18)14-13)5-10(15-16)17(19)20/h1-5H,6,13H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMBIFLDEYALIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC(=N2)[N+](=O)[O-])C(=O)NN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801139105 | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-nitro-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801139105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443279-02-4 | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-nitro-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443279-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-nitro-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801139105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzyl chloride with hydrazine hydrate to form 4-chlorobenzyl hydrazine. This intermediate is then reacted with 3-nitro-1H-pyrazole-5-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(4-chlorobenzyl)-3-amino-1H-pyrazole-5-carbohydrazide.
Scientific Research Applications
Medicinal Chemistry
1-(4-Chlorobenzyl)-3-nitro-1H-pyrazole-5-carbohydrazide exhibits potential as a therapeutic agent due to its ability to inhibit specific enzymes and receptors involved in disease processes.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives, including this compound, can exhibit significant anticancer properties. For instance, the compound has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Agricultural Applications
In the field of agriculture, compounds like this compound are being explored for their potential as herbicides and fungicides.
Herbicidal Activity
Studies have shown that pyrazole derivatives can act as effective herbicides by interfering with plant growth regulators. This compound has demonstrated selective herbicidal activity against certain weeds while being less harmful to crops, which is crucial for sustainable agriculture .
Fungicidal Properties
The compound has also been evaluated for its fungicidal properties. Laboratory tests indicate that it can effectively control fungal pathogens that affect crops, thus enhancing agricultural productivity and reducing reliance on traditional fungicides .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorobenzyl group may also play a role in binding to specific proteins or enzymes, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Analysis of Key Compounds
Biological Activity
1-(4-Chlorobenzyl)-3-nitro-1H-pyrazole-5-carbohydrazide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer effects based on diverse research findings.
- Molecular Formula: C₁₁H₁₃ClN₄O₃
- Molecular Weight: 284.71 g/mol
- CAS Number: 220368-29-6
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains.
Table 1: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7b | Staphylococcus aureus | 0.22 μg/mL |
| 10 | Escherichia coli | 0.25 μg/mL |
| 13 | Pseudomonas aeruginosa | 0.30 μg/mL |
These derivatives were evaluated for their ability to inhibit biofilm formation, which is crucial in treating chronic infections. The results indicated promising activity, particularly against Staphylococcus epidermidis .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. The compound's ability to inhibit cyclooxygenase (COX) enzymes is particularly noteworthy.
Table 2: COX Inhibition by Pyrazole Derivatives
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 125a | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 125b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Reference Drug (Celecoxib) | 0.04 ± 0.01 | 0.04 ± 0.01 |
The selectivity index for these compounds indicates their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with minimal gastrointestinal toxicity observed in histopathological studies .
Anticancer Potential
Emerging research suggests that pyrazole derivatives may also possess anticancer properties. Studies have indicated that certain structural modifications enhance their cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of several pyrazole derivatives, the compound exhibited significant activity against breast cancer cell lines with an IC50 value of approximately 15 μM. This suggests a promising avenue for further exploration in cancer therapeutics .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carbohydrazide?
The synthesis typically involves multi-step reactions starting with Vilsmeier-Haack formylation or nucleophilic substitution. For example:
- Step 1 : Formation of the pyrazole core via condensation of hydrazine derivatives with β-keto esters or aldehydes (e.g., 4-chlorobenzyl chloride with nitro-substituted pyrazole intermediates) .
- Step 2 : Introduction of the carbohydrazide group through reaction with hydrazine hydrate under reflux in ethanol, monitored by TLC or HPLC .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) improves yield (reported 60-75% in optimized conditions) .
Q. How is the compound structurally characterized in academic studies?
Standard analytical techniques include:
- Spectroscopy : / NMR for verifying substituent positions (e.g., nitro group at C3, chlorobenzyl at N1) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) .
- X-ray crystallography : Single-crystal diffraction using SHELXL for refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids .
Q. What in vitro assays are used to evaluate biological activity?
Common protocols include:
- Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents, with ED values calculated for dose-response relationships .
- Antibacterial screening : Agar diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli), with MIC values determined via broth dilution .
Q. What safety protocols are recommended for handling nitro-substituted pyrazoles?
- Lab practices : Use fume hoods, nitrile gloves, and explosion-proof equipment due to nitro group reactivity .
- Storage : In airtight containers under inert gas (N) at –20°C to prevent decomposition .
Advanced Research Questions
Q. How can molecular docking optimize the design of derivatives targeting specific enzymes?
- Software : AutoDock Vina for high-throughput docking with adjustable parameters (exhaustiveness = 32, grid spacing = 0.375 Å) .
- Targets : Carbonic anhydrase isoforms (e.g., CAH1, CAH2) or prostaglandin synthases, identified via homology modeling using RCSB PDB templates .
- Validation : RMSD < 2.0 Å between docked and crystallographic poses ensures reliability .
Q. What strategies resolve contradictions in reported biological activity data?
- Statistical analysis : ANOVA with post-hoc tests (Tukey’s HSD) to compare IC values across studies .
- Replication : Cross-validate results in multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to rule out cell-specific effects .
Q. How do crystallographic data inform electron density mapping for nitro group orientation?
- Refinement : SHELXL’s restraints (DELU, SIMU) model anisotropic displacement parameters for nitro groups, resolving positional disorder .
- Validation : Check residual density (< 0.3 eÅ) and R < 5% to confirm accuracy .
Q. What methodologies assess the stability of the carbohydrazide moiety under physiological conditions?
- Hydrolysis studies : Incubate in PBS (pH 7.4) at 37°C, monitoring degradation via HPLC-MS over 24–72 hours .
- Metabolite identification : LC-QTOF-MS to detect hydrazine byproducts, requiring strict adherence to ICH guidelines for impurity thresholds .
Q. How are structure-activity relationships (SARs) explored for pyrazole-carbohydrazide derivatives?
- Substituent variation : Replace the 4-chlorobenzyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to modulate lipophilicity (logP) .
- Biological testing : Compare IC trends across derivatives to identify critical pharmacophores (e.g., nitro group essential for CAH9 inhibition) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
